2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide
Overview
Description
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its distinct fluorine and methoxy functional groups. Its structure includes a fused benzothieno[3,2-d]pyrimidine ring system, which is noteworthy for its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with the selection of appropriate starting materials such as 2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidine.
Amide Formation: : The acetamide moiety is introduced by reacting with 4-methoxyaniline in the presence of acetic anhydride or another suitable coupling agent.
Industrial Production Methods
Industrial production may employ continuous flow reactors to ensure efficient and scalable synthesis. Optimizing reaction conditions like temperature, pressure, and solvent choice is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can be subjected to oxidation, often yielding quinone derivatives.
Reduction: : Reduction reactions can modify the oxo group, typically leading to alcohols.
Substitution: : Halogen substitution reactions can occur, particularly on the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substituents: : Halogen sources like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation Products: : Quinone derivatives
Reduction Products: : Corresponding alcohols
Substitution Products: : Various halogenated derivatives
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules.
Acts as a precursor in various organic synthesis protocols.
Biology
Studied for its potential enzyme inhibition properties.
Explored as a probe in biochemical assays.
Medicine
Investigated for its antimicrobial and anticancer activities.
Serves as a scaffold for developing new therapeutic agents.
Industry
Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound interacts with specific molecular targets such as enzymes or receptors. Its fluorine atom can form strong hydrogen bonds, enhancing binding affinity. The methoxyphenyl acetamide structure is critical for its bioactivity, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(9-fluoro-4-oxo-2-methyl[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide: : Similar core structure without the methoxyphenyl group.
9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidine: : Lacks the acetamide functionality.
Uniqueness
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide stands out due to the combined presence of fluorine and methoxy groups. This confers unique physicochemical properties and enhances its biological activities compared to other analogues.
By understanding the various facets of this compound, researchers can harness its potential for diverse applications across multiple fields.
Properties
IUPAC Name |
2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-11-22-18-17-14(21)4-3-5-15(17)28-19(18)20(26)24(11)10-16(25)23-12-6-8-13(27-2)9-7-12/h3-9H,10H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSHUQHPUFIKMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)OC)SC4=CC=CC(=C42)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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